5-(1H-Imidazol-4-yl)-2-methoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-2-methoxyaniline |
InChI |
InChI=1S/C10H11N3O/c1-14-10-3-2-7(4-8(10)11)9-5-12-6-13-9/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
PHXZQRHPAZIXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN2)N |
Origin of Product |
United States |
Comprehensive Spectroscopic and Advanced Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete picture of the molecular structure can be assembled.
Proton (¹H) NMR for Molecular Environment Elucidation
The ¹H NMR spectrum of 5-(1H-Imidazol-4-yl)-2-methoxyaniline is predicted to exhibit distinct signals corresponding to the protons of the aniline (B41778) and imidazole (B134444) rings, as well as the methoxy (B1213986) and amine groups. The electron-donating effects of the amino and methoxy groups, and the electronic nature of the imidazole ring, will influence the chemical shifts of the aromatic protons.
The protons on the aniline ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the methoxy group and meta to the amino group is likely the most shielded. The protons on the imidazole ring will also resonate in the aromatic region, with the C2-H proton of the imidazole typically appearing at a higher chemical shift due to the influence of the two adjacent nitrogen atoms. The N-H protons of the aniline and imidazole groups will likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The methoxy group protons will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aniline-H (ortho to NH₂) | 6.8 - 7.0 | d | 8.0 - 9.0 |
| Aniline-H (meta to NH₂) | 7.0 - 7.2 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| Aniline-H (para to NH₂) | 6.6 - 6.8 | d | 2.0 - 3.0 |
| Imidazole-H2 | 7.8 - 8.0 | s | - |
| Imidazole-H5 | 7.2 - 7.4 | s | - |
| -OCH₃ | 3.8 - 3.9 | s | - |
| -NH₂ | 4.0 - 5.0 | br s | - |
| Imidazole-NH | 11.0 - 13.0 | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carbons of the aniline and imidazole rings will resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the methoxy group will be significantly deshielded. The chemical shifts of the aniline ring carbons are influenced by the electron-donating amino and methoxy groups and the imidazole substituent. The imidazole ring carbons will have characteristic chemical shifts, with C2 generally appearing at a higher chemical shift than C4 and C5. The methoxy carbon will appear as a distinct signal in the aliphatic region.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aniline-C (C-NH₂) | 140 - 145 |
| Aniline-C (C-OCH₃) | 148 - 152 |
| Aniline-C (C-Im) | 125 - 130 |
| Aniline-CH | 110 - 120 |
| Imidazole-C2 | 135 - 140 |
| Imidazole-C4 | 120 - 125 |
| Imidazole-C5 | 115 - 120 |
| -OCH₃ | 55 - 60 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional NMR techniques are indispensable for the definitive assignment of proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would primarily show correlations between the adjacent protons on the aniline ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in both the aniline and imidazole rings.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O functional groups. The N-H stretching vibrations of the primary amine and the imidazole N-H will appear as distinct bands in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and imidazole rings will produce a series of bands in the 1400-1650 cm⁻¹ region. The C-O stretching of the methoxy group will give rise to a strong absorption band around 1250 cm⁻¹.
Predicted FT-IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3350 - 3450 | Medium |
| N-H Stretch (Imidazole) | 3100 - 3300 | Broad, Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |
| C=C/C=N Stretch (Aromatic/Imidazole) | 1400 - 1650 | Strong, Multiple Bands |
| C-N Stretch | 1250 - 1350 | Strong |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |
Note: These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, thin film).
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of both the aniline and imidazole rings. The symmetric stretching of the C=C bonds in the rings would also be prominent.
Predicted Raman Data
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Ring Breathing (Aniline) | 990 - 1010 | Strong |
| Ring Breathing (Imidazole) | 1200 - 1300 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |
Note: These are predicted values and may vary based on the excitation wavelength and sample state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with its aromatic and heterocyclic systems. The conjugation between the 2-methoxyaniline ring and the imidazole ring would likely lead to a bathochromic (red) shift in the absorption maxima compared to the individual chromophores.
The aniline and methoxy functionalities are known to be auxochromes, which can intensify and shift the absorption bands of the benzene (B151609) ring. Specifically, the methoxy group (an electron-donating group) and the imidazole ring can extend the conjugated system, which typically results in absorption at longer wavelengths. It is anticipated that the primary absorption bands would appear in the range of 250-400 nm. A study of o-methoxyaniline-terminated monoazonaphthols demonstrated that electron density on the aromatic rings significantly influences the maximum absorption wavelengths (λmax) researchgate.net.
Table 1: Predicted UV-Vis Spectral Data for this compound in Methanol (B129727)
| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|
| ~270-290 | ~9,000-15,000 | π → π* (Benzenoid) |
| ~320-350 | ~5,000-10,000 | π → π* (Conjugated System) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₁N₃O), the theoretical exact mass can be calculated with high precision.
Modern mass spectrometers, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, provide mass accuracy in the low parts-per-million (ppm) range, which is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas nih.gov.
The fragmentation pattern in the MS/MS spectrum would provide further structural confirmation. Common fragmentation pathways for aromatic amines include the loss of HCN from the aniline ring, while ethers can undergo cleavage of the C-O bond miamioh.eduyoutube.com. The imidazole ring may also exhibit characteristic fragmentation patterns.
Table 2: Predicted HRMS Data for this compound
| Ion | Chemical Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₂N₃O⁺ | 190.0975 |
| [M+Na]⁺ | C₁₀H₁₁N₃ONa⁺ | 212.0794 |
| [M-CH₃]⁺ | C₉H₈N₃O⁺ | 174.0662 |
X-ray Diffraction (XRD) Studies for Solid-State Structural Elucidation
X-ray diffraction techniques are indispensable for the definitive determination of the solid-state structure of crystalline materials.
Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Molecular Conformation
Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction (SC-XRD) would provide a wealth of structural information mdpi.com. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. For instance, studies on (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline have detailed the inclination between aromatic rings and specific torsion angles iucr.org. Such an analysis would reveal the planarity of the molecule and the conformation of the methoxy group relative to the aniline ring. Furthermore, SC-XRD can elucidate the network of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing mdpi.com.
Table 3: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.2 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample nih.govncl.ac.uk. The PXRD pattern is a fingerprint of the crystalline solid, with each crystalline phase producing a unique diffraction pattern. This method is crucial in pharmaceutical sciences for identifying polymorphs—different crystalline forms of the same compound—which can have different physical properties news-medical.net. For this compound, PXRD would be used to confirm the identity of the synthesized material by comparing its diffraction pattern to a reference pattern (either calculated from SC-XRD data or from a standard sample). It can also be used to detect the presence of any crystalline impurities or different polymorphic forms researchgate.netspectroscopyonline.com.
Table 4: Illustrative Powder X-ray Diffraction Peak List
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 60 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 85 |
| 25.1 | 3.54 | 70 |
Theoretical Chemistry and Computational Studies of 5 1h Imidazol 4 Yl 2 Methoxyaniline
Quantum Chemical Calculation Methodologies for Molecular Geometry Optimization
The foundation of any theoretical study of a molecule is the accurate determination of its most stable three-dimensional structure, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. The choice of computational methodology is paramount for obtaining reliable results.
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of computational cost and accuracy. DFT methods are grounded in the principle that the energy of a molecule can be determined from its electron density. A key component of DFT is the exchange-correlation functional, which approximates the complex many-body electron interactions.
For molecules like 5-(1H-Imidazol-4-yl)-2-methoxyaniline, a common and effective choice of functional is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This functional has demonstrated reliability for a wide range of organic molecules, including those containing nitrogen and oxygen heteroatoms. researchgate.nettci-thaijo.org
The accuracy of DFT calculations is also heavily dependent on the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For a molecule of this size and complexity, Pople-style basis sets such as 6-311++G(d,p) are frequently employed. researchgate.net The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density, which is crucial for capturing the nuances of bonding in heterocyclic and aromatic systems.
Computational studies on related molecules, such as 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, have successfully utilized the B3LYP method with basis sets like cc-pVDZ and 6-311G to compute optimized geometries and vibrational frequencies that are in good agreement with experimental data. ijrar.org Similarly, investigations into various aniline (B41778) derivatives have also shown the B3LYP/6-311G(d,p) level of theory to be effective. tci-thaijo.org
Hartree-Fock (HF) theory is another fundamental ab initio method for approximating the many-electron Schrödinger equation. Unlike DFT, HF does not include electron correlation in its initial formulation, treating each electron as moving in the average field of all other electrons. This simplification can lead to less accurate results compared to DFT, especially for properties that are sensitive to electron correlation.
However, HF calculations are computationally less expensive than correlated methods and can serve as a valuable baseline. A comparative analysis between DFT and HF results is often performed to gauge the importance of electron correlation for a given molecule. For instance, in a study of 3,4,5-trimethoxyaniline, both HF and DFT methods were used to compute structural parameters and vibrational frequencies, allowing for a direct comparison of their performance. researchgate.net Typically, bond lengths calculated at the HF level are shorter than those predicted by DFT and experimental values, while vibrational frequencies are often overestimated to a greater extent. By comparing the results from both methods for this compound, one could assess the degree to which electron correlation influences its geometry and electronic structure.
Electronic Structure and Reactivity Analysis
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and reactivity can be extracted. This includes the distribution of electrons, the energies of the frontier molecular orbitals, and the sites most susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijrar.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO, as the lowest energy empty orbital, acts as the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. malayajournal.orgacadpubl.eu
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests that the molecule is more polarizable and prone to chemical reactions. The HOMO-LUMO gap is also indicative of the potential for intramolecular charge transfer (ICT), where electronic excitation leads to a redistribution of electron density from the HOMO-donating part of the molecule to the LUMO-accepting part. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, which is further activated by the amino and methoxy (B1213986) groups. The LUMO, on the other hand, is likely to have significant contributions from the electron-deficient imidazole (B134444) ring. Theoretical studies on similar molecules support this prediction. For example, in 2-aminobenzimidazole, the HOMO is located over the benzimidazole (B57391) ring, and the HOMO→LUMO transition implies an electron density transfer to the amino group. researchgate.net In 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO density is localized on the imidazole and phenyl rings, while the LUMO is on the imidazole and chloro-substituted phenyl ring, with a calculated energy gap of 4.0106 eV at the B3LYP/6-31G(d,p) level. malayajournal.orgacadpubl.eu
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.orgacadpubl.eu |
| p-aminoaniline | -4.707 | -0.544 | 4.163 | tci-thaijo.org |
| p-isopropylaniline | -5.088 | -0.217 | 4.871 | tci-thaijo.org |
| p-nitroaniline | -6.449 | -2.503 | 3.946 | tci-thaijo.org |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. numberanalytics.com
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of atoms like nitrogen and oxygen. Conversely, regions of positive electrostatic potential, colored in blue, are electron-poor and are prone to nucleophilic attack. These are usually found around hydrogen atoms, particularly those attached to electronegative atoms. tci-thaijo.org
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group, as well as the nitrogen of the aniline's amino group. These would represent the primary sites for electrophilic interaction. Positive potential would likely be concentrated on the hydrogen atoms of the amino group and the N-H of the imidazole ring, indicating these as sites for nucleophilic interaction. Studies on similar structures, such as various aniline derivatives, have effectively used MEP maps to identify these reactive sites. tci-thaijo.org
The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges on each atom. Several methods are available for this, including Mulliken population analysis, Natural Population Analysis (NPA), and Hirshfeld charges. nih.gov While Mulliken charges are widely reported, they can be sensitive to the choice of basis set. NPA, derived from Natural Bond Orbital (NBO) analysis, is often considered more robust.
In this compound, the nitrogen and oxygen atoms are expected to carry significant negative charges due to their high electronegativity. The analysis of atomic charges can provide a more quantitative picture of the electron-donating and electron-withdrawing effects of the different functional groups. For example, the methoxy and amino groups are electron-donating, increasing the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to them. The imidazole ring, on the other hand, can act as either an electron donor or acceptor depending on the nature of the interaction.
Computational studies on imidazole derivatives have shown that the nitrogen atoms in the ring typically bear substantial negative charges, making them key sites for interaction. researchgate.net The analysis of charge distribution is also crucial for understanding intramolecular charge transfer (ICT). By comparing the atomic charges in the ground state and the first excited state, it is possible to trace the path of electron density redistribution upon electronic excitation, which is often from the electron-rich aniline moiety to the imidazole ring. huji.ac.il
| Compound | Atom | Mulliken Charge (a.u.) | Reference |
|---|---|---|---|
| N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine | N5 (imidazole) | -0.428 | irjweb.com |
| N2 (imidazole) | -0.371 | irjweb.com | |
| 1H-imidazole | N1 | -0.25 | researchgate.net |
| N3 | -0.25 | researchgate.net |
Vibrational Frequency Calculations and Comparative Spectroscopic Correlation
Vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the molecular vibrations that correspond to infrared (IR) and Raman spectroscopy. researchgate.net For this compound, these calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. nih.gov By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. nih.gov This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. researchgate.net
The vibrational modes of this compound can be attributed to the stretching, bending, and torsional motions of its constituent functional groups. Key vibrational modes include the N-H and C-H stretching vibrations, the C=C and C-N stretching of the aromatic rings, and the characteristic vibrations of the methoxy group. The table below presents a selection of theoretically calculated vibrational frequencies and their assignments.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3450 | N-H stretch (imidazole) |
| 3350 | N-H stretch (aniline, symmetric) |
| 3250 | N-H stretch (aniline, asymmetric) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950 | C-H stretch (methoxy, asymmetric) |
| 2850 | C-H stretch (methoxy, symmetric) |
| 1620 | C=C stretch (aromatic rings) |
| 1590 | N-H bend (aniline) |
| 1480 | C-H bend (methoxy) |
| 1250 | C-O stretch (methoxy) |
| 1100 | C-N stretch (imidazole and aniline) |
| 820 | C-H out-of-plane bend (aromatic) |
Note: This is a representative table of calculated vibrational frequencies. Actual values may vary depending on the level of theory and basis set used in the calculation.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound, aiding in the interpretation of experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose, often in conjunction with DFT. nih.gov The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons on the aromatic rings will have distinct chemical shifts depending on their proximity to the electron-donating methoxy and amino groups and the electron-withdrawing imidazole ring. The following tables provide the computationally predicted ¹H and ¹³C NMR chemical shifts.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole N-H | 12.5 |
| Imidazole C-H (2) | 7.8 |
| Imidazole C-H (5) | 7.2 |
| Aniline N-H₂ | 5.1 |
| Aniline C-H (3) | 7.0 |
| Aniline C-H (4) | 6.8 |
| Aniline C-H (6) | 6.9 |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aniline C-1 | 148.0 |
| Aniline C-2 | 112.0 |
| Aniline C-3 | 120.0 |
| Aniline C-4 | 115.0 |
| Aniline C-5 | 130.0 |
| Aniline C-6 | 118.0 |
| Imidazole C-2 | 135.0 |
| Imidazole C-4 | 125.0 |
| Imidazole C-5 | 117.0 |
Note: These tables present illustrative predicted NMR chemical shifts. The accuracy of these predictions is dependent on the computational method and solvent model used.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. ajchem-a.com For this compound, MD simulations can reveal its conformational landscape, flexibility, and interactions with a solvent over time. These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the system.
An MD simulation of this molecule would likely show significant flexibility around the single bond connecting the aniline and imidazole rings, allowing for a range of rotational conformations. The orientation of the methoxy group relative to the aniline ring would also be a key dynamic feature. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.
Modeling of Supramolecular Interactions
The non-covalent interactions of this compound are critical to its behavior in a condensed phase and its potential for molecular recognition. Computational modeling allows for a detailed investigation of these subtle but significant forces.
The presence of both hydrogen bond donors (the N-H groups of the aniline and imidazole) and acceptors (the nitrogen atoms of the imidazole and the oxygen of the methoxy group) suggests that this compound can form extensive hydrogen bonding networks. nih.gov Theoretical calculations can be used to determine the geometry and strength of these hydrogen bonds. Quantum chemical calculations on dimers or larger clusters of the molecule can quantify the interaction energies associated with different hydrogen bonding motifs. These studies can reveal the preferred arrangements of molecules in the solid state or in solution. researchgate.net
The two aromatic rings in this compound, the aniline and the imidazole, can engage in π-stacking interactions. nih.gov These interactions, which arise from the electrostatic and dispersion forces between the π-electron clouds of the rings, play a significant role in the self-assembly of aromatic molecules. researchgate.net Computational studies can model the geometry and energetics of π-stacked dimers, determining whether a parallel-displaced or T-shaped arrangement is more favorable. The electron-rich nature of the aniline ring and the electronic properties of the imidazole ring will influence the strength and nature of these interactions. nih.gov
Advanced Quantum Chemical Descriptors
Quantum chemical descriptors are instrumental in understanding the electronic structure and reactivity of a molecule. These descriptors are typically calculated using Density Functional Theory (DFT), a computational method that has proven to be highly effective for a wide range of chemical systems. For this compound, these descriptors offer insights into its stability, reactivity, and potential interactions.
Ionization Potential (IP) refers to the minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization potential suggests that the molecule can be more easily oxidized.
Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher electron affinity indicates a greater propensity for the molecule to accept an electron and be reduced.
Global Hardness (η) and Global Softness (S) are concepts derived from conceptual DFT that describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making them less reactive. Soft molecules have a smaller HOMO-LUMO gap and are generally more reactive.
The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophilic character.
Illustrative Data Table of Quantum Chemical Descriptors
| Descriptor | Symbol | Formula | Significance |
| Ionization Potential | IP | IP ≈ -EHOMO | Ease of electron donation |
| Electron Affinity | EA | EA ≈ -ELUMO | Ease of electron acceptance |
| Global Hardness | η | η = (IP - EA) / 2 | Resistance to change in electron distribution |
| Global Softness | S | S = 1 / (2η) | Propensity for chemical reactions |
| Electrophilicity Index | ω | ω = (IP + EA)2 / (8η) | Ability to act as an electrophile |
Note: The values in this table are for illustrative purposes to demonstrate the application of these descriptors and are not based on direct experimental or computational results for this compound.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For this compound, several reaction pathways can be computationally explored.
One of the most common reactions for aniline derivatives is electrophilic aromatic substitution . byjus.comwikipedia.org The amino (-NH2) and methoxy (-OCH3) groups are both activating and ortho-, para-directing. Computational studies, likely employing DFT, could be used to model the reaction with various electrophiles. Such studies would involve:
Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate for electrophilic attack at the ortho, meta, and para positions of the aniline ring.
Calculating Activation Energies: Determining the energy barrier for each potential substitution pathway. The pathway with the lowest activation energy would be the most kinetically favorable.
Analyzing Intermediates: Characterizing the structure and stability of the sigma complexes (arenium ions) formed during the substitution.
Another potential area of reactivity is the imidazole ring . The imidazole moiety can participate in various reactions, including N-alkylation, N-acylation, and electrophilic substitution at the carbon atoms of the ring. Computational modeling can help predict the most likely site of reaction based on the calculated charge distributions and frontier molecular orbital analysis. For instance, the oxidation of the imidazole ring by radicals has been a subject of computational investigation for related compounds. acs.org
The study of reaction mechanisms through computational methods also involves the use of techniques such as:
Intrinsic Reaction Coordinate (IRC) calculations: To confirm that a located transition state connects the desired reactants and products.
Solvent Modeling: To account for the influence of the solvent on the reaction energetics, as many reactions are performed in solution.
By applying these computational techniques, a detailed understanding of the reactivity of this compound can be achieved, guiding synthetic efforts and the exploration of its chemical properties.
Crystallographic Analysis and Supramolecular Assembly Principles
Determination of Crystal System, Space Group, and Unit Cell Parameters
No data is available.
Detailed Analysis of Molecular Conformation and Dihedral Angles within the Asymmetric Unit
No data is available.
Intermolecular Interactions Governing Crystal Packing Motifs
No data is available.
Comprehensive Examination of Hydrogen Bonding (N-H...O, C-H...O, N-H...N)
No data is available.
Aromatic Ring Interactions (Pi-Pi Stacking, C-H...Pi)
No data is available.
Other Relevant Non-Covalent Interactions (e.g., Halogen Bonds, Chalcogen Bonds, Pnictogen Bonds, if present)
No data is available.
Hirshfeld Surface Analysis for Quantitative Contributions of Intermolecular Contacts
No data is available.
Further research, including the synthesis, crystallization, and crystallographic analysis of 5-(1H-Imidazol-4-yl)-2-methoxyaniline, would be required to generate the data necessary to complete this detailed structural report.
Studies on Polymorphism and Co-crystallization Potential
A comprehensive study on the polymorphism of this compound would involve the systematic screening for different crystalline forms, or polymorphs, of the compound. This would typically be achieved through crystallization experiments under a variety of conditions, including different solvents, temperatures, and crystallization rates. Each identified polymorph would then be characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (e.g., Raman or infrared spectroscopy) to determine its unique crystal structure and physical properties.
The co-crystallization potential of this compound would be explored by systematically combining it with other molecules, known as co-formers, to form new crystalline structures. The selection of co-formers would be guided by principles of crystal engineering, considering potential intermolecular interactions such as hydrogen bonding and π-π stacking that could form between this compound and the co-former. Successful co-crystals would be identified and their structures determined to understand the new packing arrangements and intermolecular interactions.
Analysis of Charge Transfer Pathways within the Crystalline Lattice
An analysis of charge transfer pathways would require a detailed understanding of the electronic structure of this compound and its arrangement within the crystal lattice. This would involve quantum chemical calculations to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and their spatial distributions.
By examining the packing of the molecules in the crystal, researchers could identify potential pathways for charge transfer between adjacent molecules. The efficiency of these pathways would depend on the degree of orbital overlap, which is influenced by the intermolecular distances and orientations. Such studies are crucial for understanding the potential electronic and optical properties of the material.
Without dedicated experimental and computational studies on this compound, a detailed and accurate discussion of these specific crystallographic and supramolecular aspects is not possible.
Coordination Chemistry of Imidazolyl Anilines
Ligand Design Principles and Coordination Motifs of 5-(1H-Imidazol-4-yl)-2-methoxyaniline
The design of this compound as a ligand is predicated on the strategic combination of two key functional groups: the imidazole (B134444) ring and the aniline (B41778) moiety. This design imparts a range of coordination possibilities, making it a versatile building block in coordination chemistry.
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.org One of these nitrogen atoms possesses a lone pair of electrons in an sp2 hybrid orbital, making it an excellent sigma-donor and a primary site for coordination with metal ions. The second nitrogen atom is typically involved in hydrogen bonding, which can play a crucial role in the formation of supramolecular structures. The aromatic nature of the imidazole ring also allows for π-π stacking interactions, further stabilizing the resulting complexes.
The aniline portion of the molecule, a primary aromatic amine, provides an additional coordination site through the lone pair of electrons on the nitrogen atom. The presence of a methoxy (B1213986) group (-OCH3) at the ortho position to the amine group influences the electronic properties of the aniline ring. As an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring and the amino nitrogen, potentially enhancing its donor capacity.
The relative positioning of the imidazole and aniline groups in this compound allows for several potential coordination motifs :
Monodentate Coordination: The ligand can coordinate to a metal center through either the imidazole nitrogen or the aniline nitrogen, acting as a simple monodentate ligand.
Bidentate Chelating Coordination: It is conceivable that under specific steric conditions, the ligand could act as a bidentate chelating ligand, forming a seven-membered ring with a metal ion. However, this is generally less common for this type of ligand architecture.
Bridging Coordination: A more likely scenario is the ligand acting as a bridging ligand, connecting two or more metal centers. This can occur in several ways:
The imidazole and aniline nitrogens of the same ligand molecule could coordinate to different metal ions.
The imidazole ring itself can bridge two metal centers, with one nitrogen coordinating to each metal.
The interplay of these potential coordination modes, combined with the electronic effects of the methoxy group, makes this compound a ligand capable of forming a variety of coordination complexes with interesting structural and electronic properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through standard coordination chemistry techniques. Typically, this involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol, are commonly employed.
The general synthetic procedure involves dissolving the ligand in the chosen solvent, followed by the addition of a solution of the metal salt. The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.
Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands, including imidazolyl anilines. The synthesis of transition metal complexes of this compound would likely follow the general procedure outlined above. For instance, reacting the ligand with salts of transition metals such as copper(II), nickel(II), cobalt(II), or zinc(II) would be expected to yield stable complexes. nih.gov
The characterization of these complexes would involve a suite of analytical techniques:
Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the stretching frequencies of the N-H and C=N bonds of the imidazole and aniline moieties upon complexation would indicate their involvement in coordination to the metal ion.
UV-Visible Spectroscopy: To study the electronic transitions within the complex. The d-d transitions of the metal ion would provide information about its coordination environment and geometry.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help in elucidating the geometry and the oxidation state of the metal ion.
X-ray Crystallography: To obtain the single-crystal structure of the complex, providing unambiguous information about the coordination geometry, bond lengths, and bond angles.
Based on studies of similar ligands, it is anticipated that this compound would form complexes with various geometries, such as tetrahedral, square planar, or octahedral, depending on the nature of the metal ion and the reaction conditions.
While less common than with transition metals, main group metals can also form coordination complexes. The interaction of this compound with main group metals would likely involve the donation of the lone pair of electrons from the nitrogen atoms to the empty orbitals of the metal ion. The synthesis of such complexes would be analogous to that of the transition metal complexes.
Characterization would rely on similar techniques, with a greater emphasis on NMR spectroscopy (for diamagnetic complexes) to probe the changes in the chemical environment of the ligand upon coordination.
Spectroscopic and Structural Investigations of Metal-Ligand Coordination Modes
The coordination modes of this compound in its metal complexes can be elucidated through a combination of spectroscopic and structural techniques.
Infrared (IR) Spectroscopy is a powerful tool for identifying the donor atoms of a ligand. The IR spectrum of the free ligand would exhibit characteristic absorption bands for the N-H stretching of the aniline and imidazole groups, as well as the C=N stretching of the imidazole ring. Upon coordination to a metal ion, these bands would be expected to shift to lower or higher frequencies, indicating the involvement of these groups in the coordination. For example, a shift in the ν(C=N) band of the imidazole ring would confirm the coordination of the imidazole nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide valuable information for diamagnetic complexes. In the ¹H NMR spectrum, the signals for the protons on the imidazole and aniline rings would be expected to shift upon complexation due to the change in the electronic environment. Similarly, in the ¹³C NMR spectrum, the carbon atoms adjacent to the coordinating nitrogen atoms would show a shift in their resonance frequencies.
X-ray Crystallography provides the most definitive evidence of the coordination mode. A single-crystal X-ray diffraction study would reveal the precise three-dimensional arrangement of atoms in the complex, including the coordination number and geometry of the metal ion, the identity of the coordinating atoms of the ligand, and the bond lengths and angles of the coordination sphere. Based on the structures of related complexes, it is plausible that this compound could adopt a bridging coordination mode, leading to the formation of one-, two-, or three-dimensional coordination polymers.
Below is a hypothetical data table summarizing expected spectroscopic shifts upon coordination, based on general principles and data for similar compounds.
| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected Change) | Information Gained |
| IR Spectroscopy | ν(N-H) aniline: ~3400 cm⁻¹ν(N-H) imidazole: ~3100 cm⁻¹ν(C=N) imidazole: ~1650 cm⁻¹ | Shift to lower or higher frequency | Identification of coordinating N-H groups |
| Shift to lower frequency | Confirmation of imidazole N coordination | ||
| ¹H NMR Spectroscopy | Imidazole C-H protons: δ 7-8 ppmAniline N-H proton: δ ~4-5 ppm | Downfield or upfield shift | Probing the electronic environment changes |
| ¹³C NMR Spectroscopy | Imidazole C=N carbon: δ ~140-150 ppm | Shift in resonance | Identifying carbons near coordination sites |
Theoretical Studies on Electronic Structure and Bonding in Metal Complexes
Theoretical and computational methods, such as Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the electronic structure and bonding in metal complexes of this compound. These studies can complement experimental data and provide insights that are difficult to obtain through experiments alone.
DFT calculations can be used to:
Optimize the geometry of the metal complexes, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Calculate the electronic properties , such as the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the complex.
Analyze the nature of the metal-ligand bond through various bonding analysis techniques, such as the Natural Bond Orbital (NBO) analysis. This can quantify the extent of charge transfer between the ligand and the metal ion and characterize the donor-acceptor interactions.
Simulate the spectroscopic properties , such as the IR and UV-Visible spectra. Comparing the calculated spectra with the experimental spectra can aid in the assignment of the observed absorption bands and validate the proposed structure of the complex.
For a hypothetical transition metal complex of this compound, DFT calculations would likely reveal that the HOMO is primarily localized on the ligand, particularly on the electron-rich aniline and imidazole rings, while the LUMO is predominantly centered on the metal ion. This would be indicative of a ligand-to-metal charge transfer (LMCT) upon electronic excitation.
Design of Supramolecular Architectures through Metal-Ligand Coordination
The ability of this compound to act as a versatile building block extends to the design of complex supramolecular architectures. Through the process of self-assembly, the coordination of this ligand to metal ions can lead to the formation of well-defined, extended structures, such as coordination polymers or metal-organic frameworks (MOFs). wikipedia.orgresearchgate.net
The formation of these supramolecular architectures is driven by the specific coordination preferences of the metal ion and the geometry of the ligand. For example, if the ligand adopts a bridging coordination mode, it can link metal centers together to form one-dimensional chains, two-dimensional layers, or three-dimensional networks. researchgate.net The methoxy group on the aniline ring could also play a role in directing the self-assembly process through weak intermolecular interactions.
Furthermore, the non-coordinating N-H group of the imidazole ring and the N-H group of the aniline can participate in hydrogen bonding interactions. These hydrogen bonds can act as a secondary force to direct the assembly of the coordination complexes into higher-order supramolecular structures. The interplay between the strong metal-ligand coordination bonds and the weaker hydrogen bonds and π-π stacking interactions allows for the rational design of materials with specific topologies and properties. vulcanchem.com
The resulting supramolecular architectures could have potential applications in various fields, such as catalysis, gas storage, and sensing, owing to their porous nature and the presence of accessible metal sites.
Advanced Functional Materials Based on Imidazole Aniline Conjugates
Design Principles for Optoelectronic Applications
The design of imidazole-aniline conjugates for optoelectronic applications is centered around the principles of intramolecular charge transfer (ICT). In the case of 5-(1H-Imidazol-4-yl)-2-methoxyaniline, the aniline (B41778) moiety, enhanced by the electron-donating methoxy (B1213986) group, acts as an electron donor, while the imidazole (B134444) ring serves as an electron acceptor. This donor-acceptor (D-A) architecture is fundamental to its optoelectronic properties.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich methoxyaniline fragment, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the imidazole ring. This charge separation creates a dipole moment in the excited state, influencing the photophysical properties of the molecule. The efficiency of this ICT process can be modulated by the electronic nature of the substituents on both the aniline and imidazole rings, as well as the dihedral angle between these two components. The methoxy group at the 2-position of the aniline ring plays a crucial role in enhancing the electron-donating strength of the aniline moiety, thereby promoting a more efficient ICT.
Chemosensing Mechanisms and Rational Design of Probes
The inherent structural and electronic features of this compound make it a compelling scaffold for the rational design of chemosensors. The imidazole and aniline nitrogens can act as binding sites for various analytes, leading to detectable changes in the molecule's spectroscopic properties.
Analyte Recognition via Proton Transfer or Host-Guest Interactions
The imidazole moiety of this compound can participate in analyte recognition through several mechanisms. The pyrrolic -NH of the imidazole can act as a hydrogen bond donor, while the pyridinic nitrogen can function as a hydrogen bond acceptor. This dual capability allows for the recognition of both anions and cations.
Furthermore, the imidazole ring can be protonated or deprotonated in the presence of acidic or basic analytes, leading to significant changes in its electronic properties. This proton transfer mechanism is a common strategy in the design of pH sensors. The aniline nitrogen can also participate in analyte binding, particularly with metal ions. The formation of coordination complexes with metal ions can be considered a form of host-guest interaction, where the imidazole-aniline conjugate acts as the host.
| Analyte Type | Recognition Mechanism | Involved Moiety |
| Protons (H+) | Protonation | Imidazole (pyridinic N), Aniline N |
| Hydroxide (OH-) | Deprotonation | Imidazole (pyrrolic NH) |
| Metal Cations | Coordination/Chelation | Imidazole (pyridinic N), Aniline N |
| Anions | Hydrogen Bonding | Imidazole (pyrrolic NH) |
Spectroscopic Response Mechanisms (Colorimetric, Fluorimetric)
The binding of an analyte to this compound can induce a noticeable change in its absorption or emission properties, forming the basis for colorimetric or fluorimetric sensing.
Colorimetric Response: A change in the color of a solution containing the imidazole-aniline conjugate upon addition of an analyte is a hallmark of a colorimetric sensor. This change is due to a shift in the maximum absorption wavelength (λmax) of the molecule. For instance, the protonation of the imidazole or aniline nitrogen can alter the extent of ICT, leading to a visible color change.
Fluorimetric Response: Many imidazole derivatives are known to be fluorescent. The fluorescence of this compound can be either quenched ("turn-off" sensor) or enhanced ("turn-on" sensor) in the presence of an analyte. For example, the coordination of a paramagnetic metal ion can lead to fluorescence quenching through energy or electron transfer processes. Conversely, the binding of an analyte that restricts the intramolecular rotation between the imidazole and aniline rings can lead to fluorescence enhancement by reducing non-radiative decay pathways.
| Response Type | Mechanism | Potential Analyte |
| Colorimetric | Shift in λmax due to altered ICT | Protons, Metal Ions |
| Fluorimetric (Turn-off) | Fluorescence quenching | Paramagnetic Metal Ions |
| Fluorimetric (Turn-on) | Fluorescence enhancement | Analytes restricting rotation |
Exploration of Charge Transport Properties in Materials
The ability of a material to transport charge is crucial for its application in electronic devices. In organic materials like those based on this compound, charge transport occurs through the hopping of charge carriers (holes or electrons) between adjacent molecules.
Characterization of Hole and Electron Transport Characteristics
The charge transport properties of materials derived from this compound are intrinsically linked to its molecular structure and packing in the solid state.
Hole Transport: The electron-rich methoxyaniline moiety suggests that this compound could exhibit hole-transporting properties. Holes, which are positive charge carriers, would be transported through the HOMO levels of adjacent molecules. The efficiency of hole transport is dependent on the degree of intermolecular overlap of the HOMOs, which is influenced by the molecular packing.
Electron Transport: The electron-deficient nature of the imidazole ring indicates a potential for electron transport. Electrons would hop between the LUMOs of neighboring molecules. The presence of both electron-donating and electron-accepting moieties in the same molecule suggests that materials based on this compound could potentially exhibit ambipolar charge transport, meaning they can transport both holes and electrons.
The actual charge transport characteristics would need to be experimentally determined using techniques such as time-of-flight (TOF) measurements or by fabricating and characterizing organic field-effect transistors (OFETs).
| Charge Carrier | Transporting Moiety | Governing Molecular Orbital |
| Hole | 2-methoxyaniline | HOMO |
| Electron | 1H-Imidazol-4-yl | LUMO |
Development of Molecular Logic Gates and Switches
The responsive nature of this compound to external stimuli, such as the presence of specific analytes or changes in pH, opens up possibilities for its use in the development of molecular logic gates and switches.
A molecular logic gate is a molecule that performs a logical operation based on one or more chemical or physical inputs, resulting in a single output. For example, the fluorescence of this compound could be the output signal. If the presence of a specific metal ion (Input A) and a change in pH (Input B) are both required to quench the fluorescence, this would constitute an "AND" logic gate.
Similarly, a molecular switch is a molecule that can be reversibly shifted between two or more stable states by an external stimulus. The protonation and deprotonation of the imidazole ring in this compound could act as a molecular switch, where the two states exhibit different absorption or emission properties. This switching could be triggered by changes in the pH of the surrounding medium.
The development of such molecular-level devices requires a thorough understanding of the interactions between the imidazole-aniline conjugate and the various inputs, as well as the ability to control and read out the resulting changes in its properties.
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings on 5-(1H-Imidazol-4-yl)-2-methoxyaniline
Direct research synthesizing and characterizing this compound is limited. However, based on analogous compounds, its synthesis would likely involve established methods for forming the imidazole (B134444) ring and coupling it to the substituted aniline (B41778). Classical methods like the Debus or Radziszewski imidazole synthesis, or more modern approaches utilizing multicomponent reactions, could be employed. nih.gov The physicochemical properties of this compound would be influenced by the electron-donating methoxy (B1213986) group and the hydrogen-bonding capabilities of the imidazole and amine groups.
Research on similar substituted anilines and imidazoles suggests that this compound could exhibit interesting biological activities and material properties. The imidazole moiety is a key component in many biologically active molecules, including pharmaceuticals and natural products. nih.gov The aniline portion is also a common feature in dyes, polymers, and pharmaceutical agents.
Identification of Emerging Research Avenues in Substituted Imidazole Chemistry
The field of substituted imidazole chemistry is experiencing significant growth, driven by the demand for novel functional molecules. Several key research avenues are emerging:
Catalysis: Imidazole-based compounds, particularly N-heterocyclic carbenes (NHCs) derived from them, are powerful catalysts in organic synthesis. Research is focused on developing novel imidazole derivatives to fine-tune catalytic activity and selectivity.
Medicinal Chemistry: The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Current research is exploring new imidazole derivatives for applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov
Sustainable Materials: Imidazole-based polymers and ionic liquids are gaining attention for their unique properties, such as high thermal stability and ionic conductivity. numberanalytics.com These materials have potential applications in batteries, fuel cells, and carbon capture technologies.
Environmental Remediation: Functionalized imidazole materials are being investigated for their ability to adsorb and remove pollutants, such as heavy metals and organic dyes, from water. researchgate.net
To illustrate the diverse applications of substituted imidazoles, the following table summarizes some key research findings on related compounds.
| Compound Class | Research Area | Key Findings |
| N-Aryl-substituted imidazoles | Medicinal Chemistry | Exhibit potent and selective inhibition of certain enzymes, showing promise as anticancer agents. |
| Imidazole-based ionic liquids | Materials Science | Demonstrate high thermal stability and tunable properties, making them suitable as electrolytes in electrochemical devices. |
| Functionalized Zeolitic Imidazolate Frameworks (ZIFs) | Environmental Science | Show high efficiency in the adsorption and removal of organic pollutants from wastewater. researchgate.net |
Future Directions for Theoretical and Experimental Exploration
The future of substituted imidazole chemistry will likely be shaped by a synergistic combination of theoretical and experimental approaches.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be crucial for predicting the electronic, optical, and biological properties of new imidazole derivatives. This will enable the rational design of molecules with desired functionalities, saving significant time and resources in the laboratory.
High-Throughput Synthesis and Screening: The development of automated synthesis platforms and high-throughput screening assays will accelerate the discovery of new imidazole-based compounds with valuable properties.
Advanced Spectroscopic Techniques: In-depth characterization using advanced spectroscopic and crystallographic techniques will provide a deeper understanding of the structure-property relationships in these molecules, guiding the design of next-generation materials and drugs.
Green Chemistry Approaches: A growing emphasis will be placed on developing more sustainable and environmentally friendly methods for the synthesis of imidazole derivatives, utilizing greener solvents, catalysts, and reaction conditions. researchgate.net
Challenges and Opportunities in the Field of Imidazole-Based Advanced Materials
The development of advanced materials based on imidazole structures presents both significant challenges and exciting opportunities.
Challenges:
Synthesis of Complex Derivatives: The synthesis of highly functionalized and multi-substituted imidazole derivatives can be challenging, often requiring multi-step procedures with potential for low yields. numberanalytics.com
Processability and Scalability: For materials applications, the scalability of synthesis and the processability of the final materials are critical hurdles that need to be addressed.
Long-Term Stability: The long-term chemical and thermal stability of imidazole-based materials under operational conditions needs to be thoroughly investigated and improved for practical applications.
Opportunities:
Tunable Properties: The rich chemistry of the imidazole ring allows for a high degree of functionalization, enabling the fine-tuning of material properties for specific applications.
Biocompatibility: The prevalence of the imidazole moiety in biological systems suggests that imidazole-based materials may exhibit good biocompatibility, opening up possibilities in biomedical applications.
Multifunctionality: The potential to combine multiple functionalities, such as conductivity, luminescence, and catalytic activity, within a single imidazole-based material is a significant area for future exploration.
The following table outlines some of the key challenges and opportunities in the development of imidazole-based materials.
| Aspect | Challenges | Opportunities |
| Synthesis | Control over regioselectivity and stereoselectivity in complex molecules. numberanalytics.com | Development of novel, efficient, and sustainable synthetic methodologies. numberanalytics.com |
| Properties | Ensuring long-term stability and durability under various conditions. | Fine-tuning of electronic, optical, and mechanical properties through chemical modification. |
| Applications | Overcoming processing and manufacturing hurdles for large-scale production. | Creation of novel materials for energy storage, catalysis, sensing, and biomedical devices. |
Q & A
Q. What are the established synthetic routes for 5-(1H-Imidazol-4-yl)-2-methoxyaniline, and how are intermediates characterized?
The synthesis of structurally related aniline derivatives often involves multi-step pathways. For example, 5-(ethylsulfonyl)-2-methoxyaniline is synthesized via a four-step route starting from 4-methoxybenzene-1-sulfonyl chloride. Key steps include sulfonate reduction, ethylation, nitration, and catalytic hydrogenation . Characterization typically employs:
- IR spectroscopy to confirm functional groups (e.g., sulfonyl, nitro).
- NMR spectroscopy (1H and 13C) to verify regiochemistry and substituent positions. For instance, aromatic proton signals in the δ 6.8–7.5 ppm range indicate meta/para substitution patterns .
- Mass spectrometry to validate molecular ion peaks and fragmentation patterns.
Q. What biological activities are associated with imidazole-containing aniline derivatives, and how are these tested experimentally?
Imidazole-aniline hybrids are explored for antimicrobial, anticancer, and kinase-inhibitory properties. For example:
- Antitumor activity : Derivatives are screened against cancer cell lines (e.g., VEGFR2-expressing cells) using assays like MTT or ATP-based viability tests. IC50 values are calculated to quantify potency .
- Kinase inhibition : Competitive binding assays (e.g., fluorescence polarization) measure inhibition of enzymes like VEGFR2, with structural analogs showing IC50 values in the nanomolar range .
Advanced Research Questions
Q. How can regioselectivity challenges in the nitration of polysubstituted anilines be addressed?
Nitration of electron-rich aromatic systems (e.g., methoxy-substituted anilines) often leads to multiple products. Strategies include:
- Controlled reaction conditions : Using dilute HNO3 at 100°C minimizes over-nitration. For example, nitration of 1-(ethylsulfonyl)-4-methoxybenzene yields a mono-nitro product (73% yield) vs. a dinitro byproduct (54%) under harsher conditions .
- Protecting groups : Temporarily blocking the amine group (e.g., acetylation) directs nitration to specific positions .
Q. What computational methods are used to predict the pharmacophoric role of this compound in kinase inhibitors?
- Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions between the imidazole-aniline fragment and kinase active sites (e.g., VEGFR2's Asp921 and Cys917 residues). Docking scores correlate with experimental IC50 values .
- QSAR studies : Quantitative structure-activity relationship models identify critical substituents (e.g., sulfonyl groups) enhancing binding affinity .
Q. How can contradictory spectral data from synthetic intermediates be resolved?
Discrepancies in NMR or IR data often arise from impurities or regioisomers. Solutions include:
Q. What strategies optimize the catalytic hydrogenation of nitro intermediates to amines without over-reduction?
- Catalyst selection : 10% Pd/C under H2 at ambient pressure selectively reduces nitro groups while preserving sulfonyl and methoxy substituents .
- Reaction monitoring : TLC or in-situ FTIR tracks nitro group conversion, stopping the reaction at >90% completion to prevent byproduct formation .
Methodological Resources
- Synthetic protocols : Detailed procedures for sulfonation, nitration, and hydrogenation are available in peer-reviewed journals .
- Spectroscopic databases : Reaxys and SciFinder provide reference spectra for cross-verification .
- Bioactivity assays : Standardized protocols for kinase inhibition and cytotoxicity are described in Nature Protocols and Journal of Medicinal Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
